

# Comprehensive Application Notes and Protocols: Ifenprodil Dosing Regimens in Clinical Trials

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Ifenprodil

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## Clinical Pharmacology and Mechanism of Action

**Ifenprodil** is a **selective antagonist** of the **GluN2B subunit** of the **N-methyl-D-aspartate (NMDA) receptor** with additional activity on other receptor systems. This small molecule therapeutic agent exhibits **high binding specificity** for the GluN2B subunit, demonstrating >200-fold selectivity over other NMDA receptor subunits [1]. The molecular mechanism involves **allosteric inhibition** of glutamate signaling through specific interaction with the **amino terminal domain** of GluN2B-containing NMDA receptors, thereby modulating downstream calcium influx and neuronal excitability [2]. **Ifenprodil** represents a **first-in-class therapeutic approach** for chronic cough conditions through its action as a centrally-acting agent that suppresses the cough reflex urge in the brain [3].

In addition to its primary mechanism, **ifenprodil** exhibits **multi-receptor activity**, functioning as a blocker of **G protein-activated inwardly rectifying potassium (GIRK) channels**, which contributes to its potential efficacy in substance use disorders [4] [5]. This GIRK channel inhibition occurs through interaction with key residues in the channel structure, reducing neuronal excitability and potentially modulating reward pathways [4]. The drug also demonstrates affinity for **α1-adrenergic receptors**, although the clinical significance of this activity remains under investigation [5]. The **pleiotropic receptor profile** of **ifenprodil** contributes to its diverse therapeutic applications across neurological and respiratory indications.

Table 1: **Ifenprodil** Pharmacological Targets and Therapeutic Implications

Molecular Target	Type of Interaction	Functional Effect	Therapeutic Relevance
<b>GluN2B-NMDA Receptor</b>	Allosteric antagonist	Inhibits glutamate signaling; reduces Ca <sup>2+</sup> influx	Chronic cough treatment; neuroprotection
<b>GIRK Channels</b>	Channel blocker	Reduces neuronal excitability	Substance use disorders
<b>α1-Adrenergic Receptors</b>	Antagonist	Modulates sympathetic activity	Contribution to overall effect profile

## Clinical Trial Dosing Regimens

**Ifenprodil** has been investigated in multiple clinical trials across various therapeutic areas, with dosing strategies optimized based on phase 1 pharmacokinetic studies and pharmacodynamic modeling. The **dose-ranging approach** has evolved through clinical development, incorporating data from **receptor occupancy studies** and **efficacy endpoints** to establish therapeutic windows. A phase 1 pharmacokinetic study demonstrated that **ifenprodil** exhibits **linear pharmacokinetics** over the dose range of 5-15 mg following intravenous administration, with no accumulation observed upon repeated once-daily dosing for 7 days [6]. This linear pharmacokinetic profile has facilitated dose optimization in later-stage clinical trials.

Recent **non-human primate receptor occupancy studies** conducted in collaboration with Yale University have provided critical insights for dose selection in advanced clinical trials. These studies demonstrated **dose-dependent GluN2B receptor occupancy** with a calculated EC<sub>50</sub> (50% occupancy) of 0.04 mg/kg (human equivalent dose of ~20 mg) and approximately **80% receptor occupancy** predicted at 0.2 mg/kg (human equivalent dose of ~80 mg) [1]. This receptor occupancy data indicates that doses between 40-80 mg TID are expected to achieve 60-80% receptor occupancy, significantly enhancing therapeutic effects compared to the 20 mg TID dose used in earlier phase 2a trials [1].

Table 2: **Ifenprodil** Dosing Regimens in Clinical Trials

Trial Phase/Type	Indication	Dosing Regimen	Duration	Key Efficacy Findings
Phase 2a [3]	IPF-associated chronic cough	20 mg TID	12 weeks	~40% cough reduction (p=0.001)
Phase 2b (Planned) [3]	Refractory chronic cough (RCC)	40 mg, 80 mg, 120 mg TID vs. placebo	12 weeks	Primary endpoint: 24-hour cough frequency at 12 weeks
Randomized Controlled Trial [5]	Methamphetamine use disorder	60 mg/d (20 mg TID), 120 mg/d (40 mg TID) vs. placebo	84 days	No significant effect on primary outcome; improvement in emotionality problems subscale
Preclinical (Guinea Pig) [3]	Cough suppression	1, 3, 10, 30 mg/kg	Acute challenge	93% reduction in median cough count at 30 mg/kg (p=0.036)

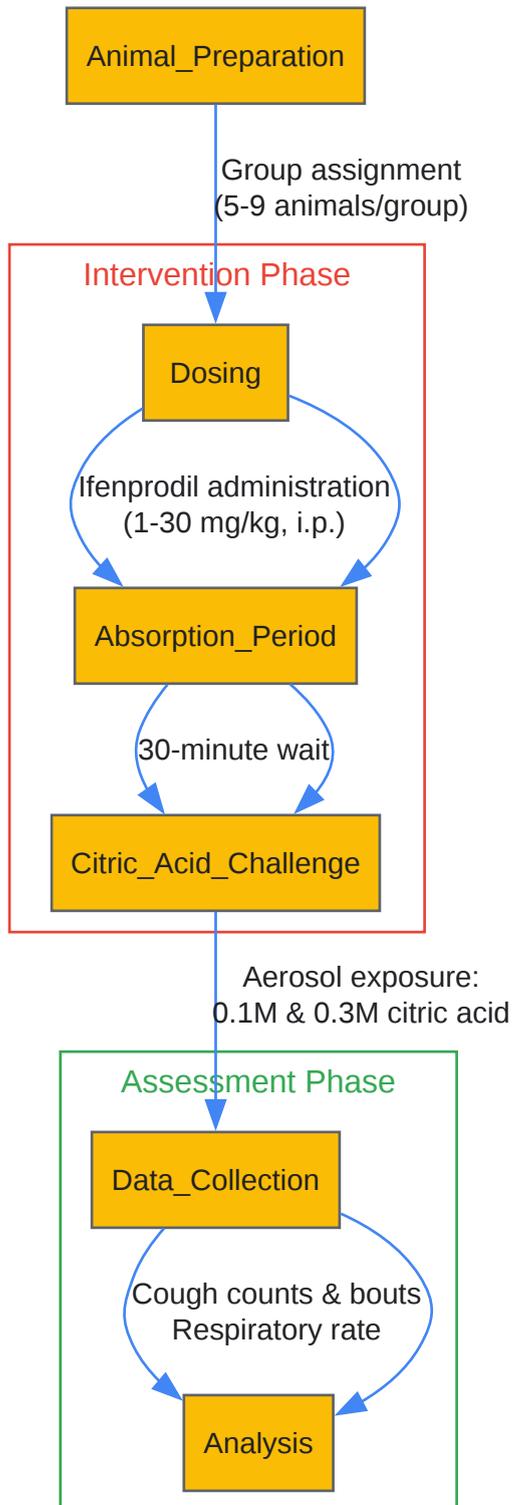
## Detailed Experimental Protocols

### Preclinical Cough Suppression Model

The **guinea pig citric acid challenge model** serves as the primary preclinical assay for evaluating **ifenprodil's** antitussive effects prior to human trials. The experimental workflow begins with **animal preparation**, where 5-9 guinea pigs per dose group are acclimatized to laboratory conditions. The **dosing protocol** involves intraperitoneal administration of either vehicle control or **ifenprodil** at 1, 3, 10, and 30 mg/kg doses [7]. Following a **30-minute absorption period**, animals are exposed to an aerosolized citric acid challenge consisting of 0.1M concentration for 10 minutes, followed immediately by 0.3M concentration for an additional 10 minutes, with a 5-minute washout period between exposures [7].

During the challenge phase, **quantitative cough monitoring** is performed by trained observers blinded to treatment groups. The primary endpoint is **cumulative cough count**, measured across exposure and washout periods. Additional parameters include **cough bout frequency** and **respiratory rate monitoring** to assess

potential respiratory depression. In recent studies, the 30 mg/kg dose demonstrated **93% reduction in median cough count** ( $p=0.036$ ) with a clear **dose-response relationship** observed across all tested concentrations [3]. Importantly, measurements confirmed **no respiratory depression** at any dose level, distinguishing **ifenprodil** from other antitussive agents like codeine and baclofen [7].



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*Diagram 1: Preclinical cough suppression experimental workflow illustrating the sequential procedures from animal preparation through data analysis in the guinea pig citric acid challenge model.*

## Clinical Trial Protocol for Chronic Cough

The **SILINDA Phase 2b trial** represents the current advanced clinical development program for **ifenprodil** in refractory chronic cough (RCC). This study employs a **randomized, double-blind, placebo-controlled design** with four parallel arms. The trial will enroll approximately **240 adult patients** with diagnosed RCC, randomized in a 1:1:1:1 ratio to receive **ifenprodil** 40 mg, 80 mg, or 120 mg TID, or matching placebo [3]. The **treatment duration** is 12 weeks, with a primary endpoint measurement at week 12. Patient recruitment is expected to begin in early 2025, with topline results anticipated by the end of 2026 [3].

The **patient population** includes adults with refractory chronic cough, defined as cough persisting for more than 8 weeks despite medical treatment of identified associated causes. The **primary efficacy endpoint** is 24-hour cough frequency measured using the **VitaloJAK cough monitoring system** at week 12 [3]. Key **exploratory endpoints** include subjective measures such as the **Cough Severity Visual Analogue Scale (CS-VAS)**, **Leicester Cough Questionnaire (LCQ)**, and **real-time longitudinal cough monitoring** [3]. The trial design incorporates a **placebo run-in period** to minimize placebo response and uses **non-stratified randomization** based on uniform efficacy observed across both low and high cough count patients in earlier trials [7].

## Substance Use Disorder Trial Protocol

For methamphetamine use disorder, a **randomized, double-blind, placebo-controlled, dose-ranging trial** was conducted to evaluate **ifenprodil's** efficacy and safety. The study employed **three parallel arms** (placebo, 60 mg/day, and 120 mg/day) with a **1:1:1 allocation ratio** using the minimization method to balance prognostic factors including sex, DSM-5 criteria severity, and recent methamphetamine use [5]. The **total intervention period** was 84 days, followed by an **84-day follow-up period** to assess durability of response. The study utilized Cerocral fine granules 4% (**ifenprodil tartrate**) with matching placebo to maintain blinding [4].

The **primary outcome measure** was methamphetamine use or non-use during the 84-day administration period, comparing the 120 mg/d **ifenprodil** group with placebo [5]. **Secondary outcomes** included days of abstinence, percentage of abstinent days, urine toxicology results, Stimulant Relapse Risk Scale (SRRS) scores, and drug craving measured by a numerical rating scale. **Assessment timepoints** were scheduled every 4 weeks throughout the entire 168-day study period, with safety monitoring (vital signs, laboratory tests) conducted at days 0, 28, and 84 [5]. The trial confirmed the **safety profile** of **ifenprodil** in this patient population but did not demonstrate significant effects on the primary outcome [5].

## Safety and Tolerability Profile

Across clinical trials, **ifenprodil** has demonstrated a **favorable safety profile** with no unexpected safety signals. In the methamphetamine use disorder trial, which administered doses up to 120 mg/day for 84 days, the **safety of ifenprodil was confirmed** in this patient population, with no serious adverse events attributed to the study medication [5]. The **non-human primate receptor occupancy studies** provided additional safety margins, indicating that doses up to 80 mg TID achieving approximately 80% receptor occupancy remain **safely below levels** associated with adverse events in preclinical models [1].

The **preclinical toxicology profile** supports the therapeutic window for **ifenprodil** in chronic cough indications. The **no observed adverse effect level (NOAEL)** was established at 37 mg/kg based on 52-week GLP toxicology studies in rats [7]. Importantly, in guinea pig models, **near-complete cough suppression** (93% reduction) was achieved at 30 mg/kg, which remains below the NOAEL, defining a **significant therapeutic index** [3]. Additionally, respiratory function assessments confirmed **no respiratory depression** at any effective dose, addressing a significant concern with centrally-acting antitussive agents like codeine and baclofen [7].

## Regulatory Considerations and Development Status

**Ifenprodil** presents a unique **regulatory positioning** as an approved drug in Japan and South Korea that is simultaneously considered a **new chemical entity (NCE)** in major global markets [7]. This status provides Seyltx with the opportunity to leverage **extensive existing safety data** while obtaining maximum exclusivity and intellectual property protection in new markets. The development program has incorporated **U.S. FDA**

**feedback** on the Phase 2b trial design, including the three-dose arm structure and primary endpoint selection [3].

The **current development timeline** anticipates patient enrollment for the SILINDA Phase 2b trial in early 2025, with topline data expected by the end of 2026 [3]. Additional **non-human primate receptor occupancy studies** have informed dose selection for this trial, suggesting that increased doses of 40-80 mg TID are likely to significantly enhance cough suppression efficacy before receptor saturation [1]. Beyond refractory chronic cough, the company is evaluating **potential expansion opportunities** in additional cough hypersensitivity indications and other neuronal hypersensitization conditions where vagal afferent neuronal hypersensitivity plays a pathogenic role [7].

## Conclusion

The comprehensive clinical development program for **ifenprodil** demonstrates a **rational dose optimization strategy** spanning preclinical models through phase 2 clinical trials. The **dose-dependent efficacy** observed in both animal models and early human trials, coupled with the **established safety profile** across multiple indications, supports continued development of this novel therapeutic agent. The **planned Phase 2b SILINDA trial** incorporating 40 mg, 80 mg, and 120 mg TID dosing will provide critical data on the optimal risk-benefit profile for refractory chronic cough patients. Researchers should consider the **therapeutic receptor occupancy targets** (60-80%) and **dose-linear pharmacokinetics** when designing future clinical trials with **ifenprodil** across potential indications.

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